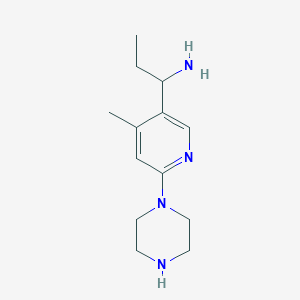
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3O2S. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine typically involves the reaction of 6-chloro-2-(methylsulfonyl)pyrimidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine include other pyrimidine derivatives such as:
- 6-Chloro-2-(methylsulfonyl)pyrimidine
- 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanol
- 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethylamine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with biological targets. This unique interaction can result in distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H10ClN3O2S |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
2-(6-chloro-2-methylsulfonylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O2S/c1-14(12,13)7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI-Schlüssel |
YKJVGPOGMBFZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


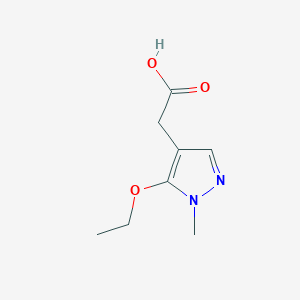

![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)
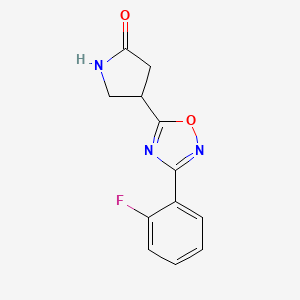
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)
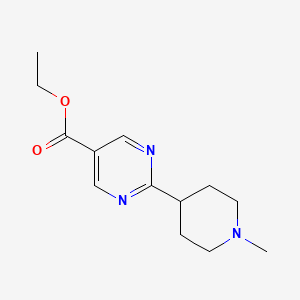

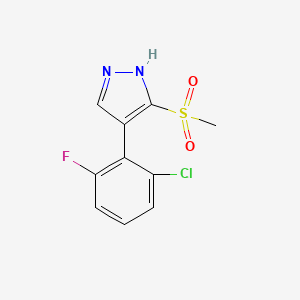
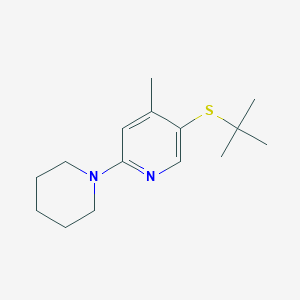

![1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789755.png)

